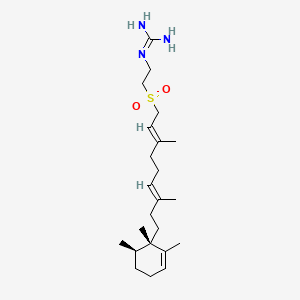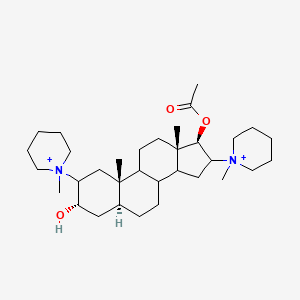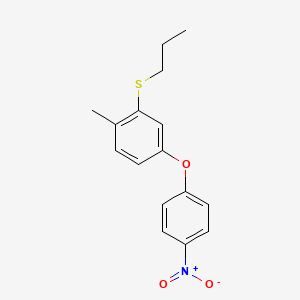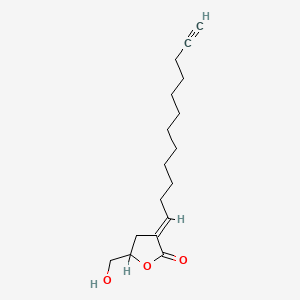
Agelasidine C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agelasidine C is a natural product found in Agelas and Agelas nakamurai with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Isolation
- Agelasidine C, a diterpene derivative, was first isolated from the Caribbean sea sponge Agelas clathrodes. Its structure was determined through spectral data analysis, confirming it as a hypotaurocyamine diterpenoid (Morales & Rodríguez, 1992).
Anticancer Potential
- Although studies specifically on Agelasidine C are limited, related compounds like Agelasidine A have been found to induce apoptosis in human hepatocellular carcinoma cells. This suggests potential anticancer capabilities for Agelasidine C as well (Lu et al., 2022).
Antifungal and Cytotoxic Activity
- Agelasidine C exhibits potent antifungal and modest cytotoxic activity against human chronic lymphocytic leukemia (CLL) cells. This highlights its potential as an antifungal agent and in cancer treatment research (Stout, Yu, & Molinski, 2012).
Antibacterial and Antifungal Properties
- A study on Agelasidine A, closely related to Agelasidine C, demonstrated antibacterial and antifungal activities, indicating similar potential for Agelasidine C in combating bacterial and fungal infections (Medeiros et al., 2006).
Synthetic Studies
- The total synthesis of Agelasidine C has been achieved, which is crucial for further pharmacological studies and potential therapeutic applications. This synthesis paves the way for more accessible research and application (Asao, Iio, & Tokoroyama, 1989).
Antimicrobial Activities
- Compounds isolated from marine sponges, including Agelasidine C, have shown significant antimicrobial activities, underscoring their potential in developing new antimicrobial agents (Yang et al., 2012).
Propiedades
Número CAS |
96617-52-6 |
|---|---|
Fórmula molecular |
C23H41N3O2S |
Peso molecular |
423.7 g/mol |
Nombre IUPAC |
2-[2-[(2E,6E)-3,7-dimethyl-9-[(1S,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]nona-2,6-dienyl]sulfonylethyl]guanidine |
InChI |
InChI=1S/C23H41N3O2S/c1-18(12-14-23(5)20(3)10-7-11-21(23)4)8-6-9-19(2)13-16-29(27,28)17-15-26-22(24)25/h8,10,13,21H,6-7,9,11-12,14-17H2,1-5H3,(H4,24,25,26)/b18-8+,19-13+/t21-,23-/m1/s1 |
Clave InChI |
ZKAIIIOGWKNEAA-DEWOAGJPSA-N |
SMILES isomérico |
C[C@@H]1CCC=C([C@@]1(C)CC/C(=C/CC/C(=C/CS(=O)(=O)CCN=C(N)N)/C)/C)C |
SMILES |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)C)C)C |
SMILES canónico |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)C)C)C |
Sinónimos |
Agd-C agelasidine C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one](/img/structure/B1234935.png)


![(2S,3aR,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1234940.png)

![1-cyano-2-methyl-3-[2-[(5-methyl-4H-imidazol-4-yl)methylthio]ethyl]guanidine](/img/structure/B1234942.png)



